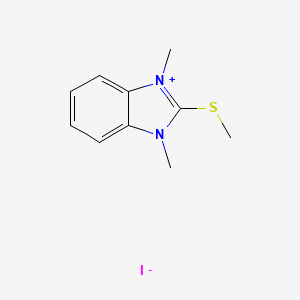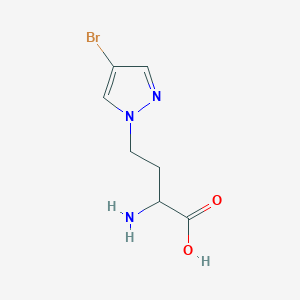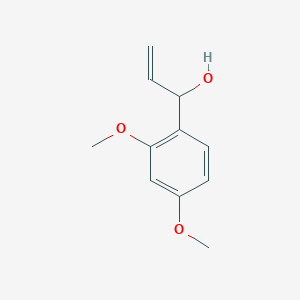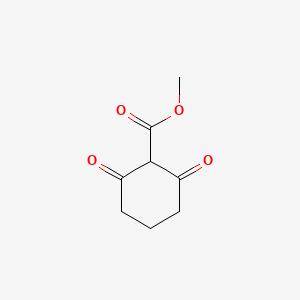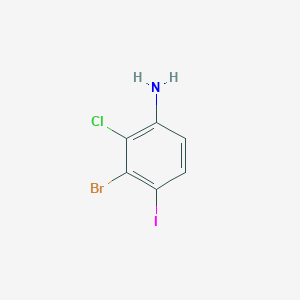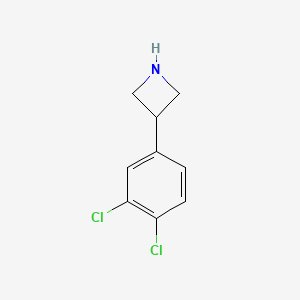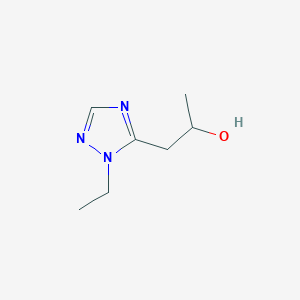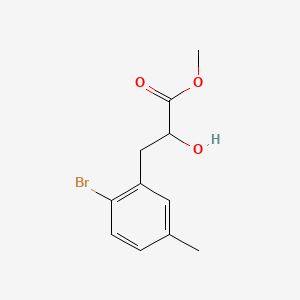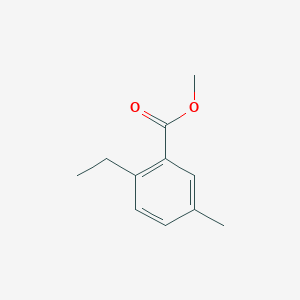
Methyl2-ethyl-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-ethyl-5-methylbenzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid and is characterized by the presence of an ester functional group. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its chemical structure consists of a benzene ring substituted with an ethyl group at the second position and a methyl group at the fifth position, along with a methyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-ethyl-5-methylbenzoate can be synthesized through the esterification of 2-ethyl-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 2-ethyl-5-methylbenzoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also incorporate the use of heterogeneous catalysts to enhance the efficiency and selectivity of the esterification reaction.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-ethyl-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: 2-ethyl-5-methylbenzoic acid.
Reduction: 2-ethyl-5-methylbenzyl alcohol.
Substitution: Various nitro, sulfo, and other substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-ethyl-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 2-ethyl-5-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: Similar in structure but lacks the ethyl and methyl substituents on the benzene ring.
Ethyl benzoate: Similar but has an ethyl ester group instead of a methyl ester group.
Propyl benzoate: Similar but has a propyl ester group.
Uniqueness
Methyl 2-ethyl-5-methylbenzoate is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. This structural uniqueness can lead to distinct applications and functionalities compared to other benzoate esters.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
methyl 2-ethyl-5-methylbenzoate |
InChI |
InChI=1S/C11H14O2/c1-4-9-6-5-8(2)7-10(9)11(12)13-3/h5-7H,4H2,1-3H3 |
Clave InChI |
HNBJRSGIXWLWEV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



